Cas no 861010-57-3 (3-Iodo-2-nitrophenol)

3-Iodo-2-nitrophenol is a halogenated nitrophenol derivative characterized by the presence of both iodine and nitro functional groups on a phenolic ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing more complex molecules. The iodine substituent enhances reactivity in cross-coupling reactions, while the nitro group offers opportunities for further functionalization. Its distinct structural features make it valuable in the development of agrochemicals, dyes, and specialty chemicals. The compound exhibits moderate stability under standard conditions but requires careful handling due to potential sensitivity to light and heat. Its crystalline form allows for precise measurement in synthetic applications.
3-Iodo-2-nitrophenol structure
3-Iodo-2-nitrophenol structure
Product name:3-Iodo-2-nitrophenol
CAS No:861010-57-3
MF:C6H4INO3
MW:265.005333900452
MDL:MFCD18398038
CID:1062335
PubChem ID:53780879

3-Iodo-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-nitrophenol
    • 3-Iodo-2-nitrophenol (ACI)
    • 3-iodonitrophenol
    • AS-43960
    • SCHEMBL3677997
    • DVEGEGXFFSZLBG-UHFFFAOYSA-N
    • CS-0102003
    • iodonitrophenol
    • AKOS027322888
    • 861010-57-3
    • DB-294367
    • MFCD18398038
    • MDL: MFCD18398038
    • Inchi: 1S/C6H4INO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
    • InChI Key: DVEGEGXFFSZLBG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=CC=CC=1I)=O

Computed Properties

  • Exact Mass: 264.92359g/mol
  • Monoisotopic Mass: 264.92359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66Ų

3-Iodo-2-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I715695-2.5g
3-Iodo-2-nitrophenol
861010-57-3
2.5g
$1832.00 2023-05-18
Ambeed
A162971-250mg
3-Iodo-2-nitrophenol
861010-57-3 98%
250mg
$83.0 2024-05-28
Ambeed
A162971-1g
3-Iodo-2-nitrophenol
861010-57-3 96%
1g
$168.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1172643-5g
3-Iodo-2-nitrophenol
861010-57-3 98%
5g
¥10678.00 2024-07-28
abcr
AB481213-250 mg
3-Iodo-2-nitrophenol
861010-57-3
250MG
€243.00 2023-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I68890-1g
3-Iodo-2-nitrophenol
861010-57-3 95%
1g
¥1367.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I68890-250mg
3-Iodo-2-nitrophenol
861010-57-3 95%
250mg
¥524.0 2024-07-19
Apollo Scientific
OR52072-250mg
3-Iodo-2-nitrophenol
861010-57-3
250mg
£40.00 2025-02-20
eNovation Chemicals LLC
Y1014563-250mg
3-Iodo-2-nitrophenol
861010-57-3 98%
250mg
$275 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HZ148-100mg
3-Iodo-2-nitrophenol
861010-57-3 95%
100mg
489CNY 2021-05-07

3-Iodo-2-nitrophenol Related Literature

Additional information on 3-Iodo-2-nitrophenol

Introduction to 3-Iodo-2-nitrophenol (CAS No. 861010-57-3) and Its Applications in Modern Chemical Research

3-Iodo-2-nitrophenol, with the chemical formula C₆H₃INO₃ and CAS number 861010-57-3, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its iodo and nitro functional groups, serves as a crucial building block in the development of various chemical entities, including agrochemicals, dyes, and pharmaceuticals. The unique reactivity of its molecular structure makes it particularly valuable for constructing complex molecules through nucleophilic substitution and condensation reactions.

The synthesis of 3-Iodo-2-nitrophenol typically involves the nitration of 2-iodophenol or the iodination of 2-nitrophenol under controlled conditions. The presence of both the nitro group and the iodine atom imparts distinct electronic properties to the molecule, enhancing its utility in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in medicinal chemistry for constructing biaryl frameworks, which are common motifs in many bioactive compounds.

In recent years, 3-Iodo-2-nitrophenol has been extensively studied for its role in the development of novel therapeutic agents. Researchers have leveraged its reactivity to synthesize derivatives with potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. For instance, studies have demonstrated that aryl iodides like 3-Iodo-2-nitrophenol can be transformed into complex heterocyclic compounds through palladium-catalyzed reactions, leading to the discovery of new pharmacophores with enhanced biological activity.

The compound's significance extends beyond pharmaceuticals into materials science. Its ability to participate in metal-catalyzed cross-coupling reactions makes it a valuable precursor for designing advanced materials, including organic semiconductors and luminescent compounds. The nitro group's electron-withdrawing nature influences the electronic properties of the resulting materials, making 3-Iodo-2-nitrophenol a preferred starting material for tuning optical and electrical characteristics.

Recent advancements in green chemistry have also highlighted the importance of 3-Iodo-2-nitrophenol as a sustainable intermediate. Researchers are exploring eco-friendly synthetic routes that minimize waste and reduce energy consumption. For example, catalytic methods using earth-abundant metals have been investigated to improve the efficiency of its production while maintaining high yields. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

The pharmacological potential of 3-Iodo-2-nitrophenol derivatives has been further explored through computational modeling and high-throughput screening. Virtual screening techniques have identified several promising candidates for further experimental validation. These studies suggest that modifications to the iodo or nitro substituents can significantly alter the biological activity of the compounds, offering new avenues for drug discovery.

In conclusion, 3-Iodo-2-nitrophenol (CAS No. 861010-57-3) is a multifaceted compound with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers aiming to develop innovative solutions across multiple disciplines. As scientific understanding evolves, the utility of this compound is expected to expand further, driving new discoveries and technological advancements.

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